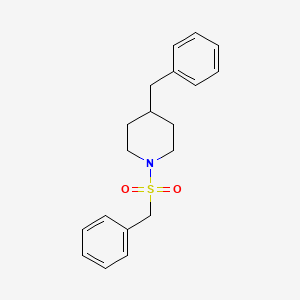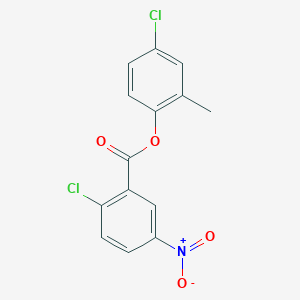![molecular formula C20H19N5O B5604323 N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound is synthesized through specific reactions involving precursors like isoxazoles and triazoles. A study by Asiri et al. (2010) details the synthesis of a related compound, showcasing the typical methods used in creating such complex molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to N-({1-[2-(3-Methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is often confirmed using techniques like NMR, IR, and mass spectroscopy. Asiri et al. (2010) provide an example of such an analysis.
Chemical Reactions and Properties
The reactivity of this compound is shaped by its functional groups, such as the triazole and amine groups. Studies like those by Xin (2003) and Panchal & Patel (2011) discuss the synthesis and reactions of similar triazole derivatives, indicating potential reaction pathways for this compound.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of this compound. Bektaş et al. (2010) have explored similar compounds, providing insights into these aspects.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with other substances, are fundamental for its application in various fields. The work of Hirai et al. (1982) and Feroci et al. (2005) on triazole derivatives helps in understanding the chemical behavior of such compounds.
科学的研究の応用
Catalytic Properties in Disperse Aqueous Systems
Research involving nickel(II)-methyl complexes with various water-soluble ligands has explored their potential as catalyst precursors for ethylene polymerization, highlighting the role of such compounds in catalysis within aqueous systems. This research suggests a potential application area for complex organic molecules in catalysis, particularly in creating water-insoluble active sites for polymerization processes (Korthals, Göttker-Schnetmann, & Mecking, 2007).
Synthesis and Characterization of Complexes
The synthesis and characterization of new water-soluble ligands and their complexation with lanthanide ions have been extensively studied, demonstrating the intricate interactions between organic molecules and metal ions. Such studies provide a foundation for understanding how similar complex organic molecules could be synthesized and characterized, particularly in relation to their selective affinity for metal ions, which could have implications in areas such as material science and nanotechnology (Caravan et al., 1995).
Intramolecular Hydrogen Bonding and Tautomerism
Investigations into the structure, intramolecular hydrogen bonding, and tautomerism of Schiff bases, including studies on N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, provide insights into the chemical behavior and structural characteristics of complex organic compounds. Understanding these aspects is crucial for applications in chemical synthesis and the development of new materials with specific properties (Nazır et al., 2000).
Antimicrobial Activities of Triazole Derivatives
Research on the synthesis and antimicrobial activities of triazole derivatives, including studies on novel 1,2,4-triazole compounds, points to the potential use of complex organic molecules in developing antimicrobial agents. Such studies underscore the broader applicability of complex organic compounds in pharmaceuticals and drug development, focusing on their bioactive properties (Wardkhan et al., 2008).
将来の方向性
特性
IUPAC Name |
(E)-1-[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-16-5-4-6-18(11-16)26-10-9-24-13-17(12-23-25-14-21-22-15-25)19-7-2-3-8-20(19)24/h2-8,11-15H,9-10H2,1H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDRQVLZACATD-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

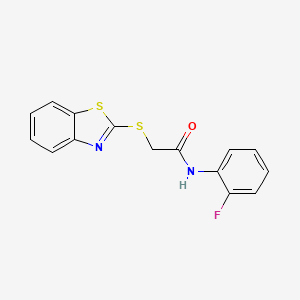
![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)
![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)
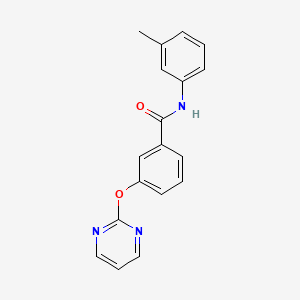
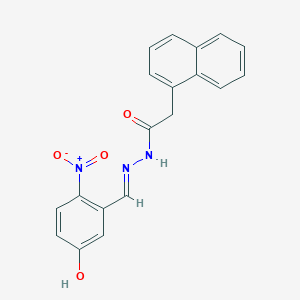
![[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)
![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)
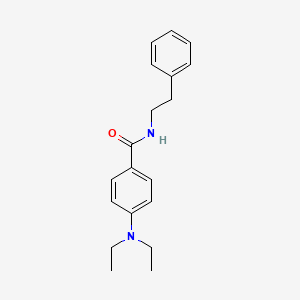
![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)
